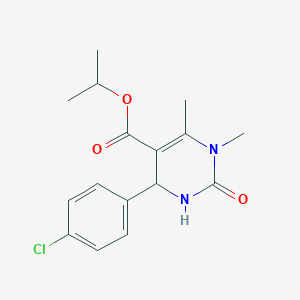
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide, also known as BTF, is a synthetic compound that has been widely used in scientific research. BTF is a member of the anthracene family and has a unique molecular structure that makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of calcium channels, which are important for neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process. In neuronal cells, this compound has been shown to modulate calcium signaling, which is important for synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, this compound could be used to study the role of calcium signaling in other biological processes, such as muscle contraction and immune function. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 9,10-anthraquinone with benzylamine and trifluoroacetic anhydride. The reaction is typically carried out under reflux conditions and yields this compound as a yellow solid.
Applications De Recherche Scientifique
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide has been used in a wide range of scientific research applications, including but not limited to, cancer research, neurobiology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been used to study the role of calcium signaling in neuronal function and has been shown to have potential as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-benzyl-N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO3/c24-23(25,26)22(30)27(13-14-7-2-1-3-8-14)18-12-6-11-17-19(18)21(29)16-10-5-4-9-15(16)20(17)28/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVICTAHTOCZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(tert-butyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5008296.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B5008319.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)

![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)


![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)